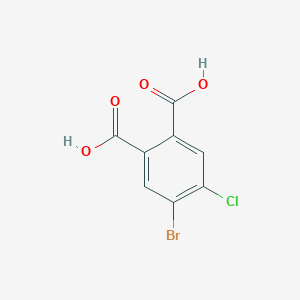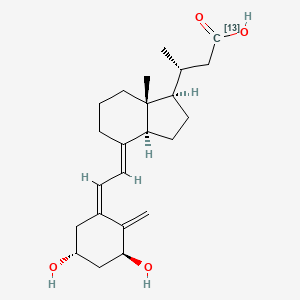
Boc-D-Phg(4-Cl)-OH DCHA
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Boc-D-Phg(4-Cl)-OH DCHA, also known as Boc-D-Phenylglycine 4-Chloro-OH DCHA, is an amino acid derivative used in the synthesis of peptides and other bioactive molecules. Boc-D-Phg(4-Cl)-OH DCHA is a valuable reagent for the synthesis of peptides, peptidomimetics, and other bioactive molecules. It is widely used in the pharmaceutical industry, as well as in research laboratories.
作用機序
Boc-D-Phg(4-Cl)-OH DCHA is a reagent used in the synthesis of peptides and other bioactive molecules. The mechanism of action of Boc-D-Phg(4-Cl)-OH DCHA is based on the formation of a peptide bond between two amino acid derivatives. The peptide bond is formed through the reaction of the carboxyl group of one amino acid derivative with the amine group of the other amino acid derivative.
Biochemical and Physiological Effects
Boc-D-Phg(4-Cl)-OH DCHA is a reagent used in the synthesis of peptides and other bioactive molecules. The biochemical and physiological effects of Boc-D-Phg(4-Cl)-OH DCHA are dependent on the peptide or molecule it is used to synthesize. For example, peptide hormones synthesized using Boc-D-Phg(4-Cl)-OH DCHA may have physiological effects on the body, such as regulating metabolism or controlling the body’s response to stress.
実験室実験の利点と制限
The use of Boc-D-Phg(4-Cl)-OH DCHA in lab experiments has several advantages. It is a cost-effective and efficient reagent for the synthesis of peptides and other bioactive molecules. It is also relatively easy to use and can be stored for extended periods of time. However, there are some limitations to the use of Boc-D-Phg(4-Cl)-OH DCHA in lab experiments. For example, it is not suitable for the synthesis of large peptides, as it is not as efficient as other methods. Additionally, it is not suitable for the synthesis of peptides with complex structures.
将来の方向性
The use of Boc-D-Phg(4-Cl)-OH DCHA in scientific research is likely to increase in the future. It can be used to synthesize a wide range of peptides and peptidomimetics, and can be used in the synthesis of peptide-based drugs. Additionally, it can be used in the synthesis of peptides for therapeutic applications, such as vaccines and cancer treatments. Furthermore, Boc-D-Phg(4-Cl)-OH DCHA can be used in the synthesis of peptides with complex structures, such as peptides with cyclic structures. Finally, Boc-D-Phg(4-Cl)-OH DCHA can be used in the synthesis of peptides for use in imaging agents and diagnostics.
合成法
Boc-D-Phg(4-Cl)-OH DCHA can be synthesized using a variety of methods, including solid-phase peptide synthesis (SPPS), solution-phase peptide synthesis (SPPS), and liquid-phase peptide synthesis (LPPS). SPPS is the most common method used for the synthesis of Boc-D-Phg(4-Cl)-OH DCHA, as it is a cost-effective and efficient method. SPPS involves the coupling of the amino acid derivatives onto a solid support, followed by the cleavage of the peptide from the support. LPPS is another common method for the synthesis of Boc-D-Phg(4-Cl)-OH DCHA, and involves the coupling of the amino acid derivatives in solution.
科学的研究の応用
Boc-D-Phg(4-Cl)-OH DCHA is widely used in scientific research applications. It is used as a reagent in peptide synthesis, and can also be used to synthesize peptidomimetics and other bioactive molecules. Boc-D-Phg(4-Cl)-OH DCHA has been used in the synthesis of a variety of peptides, including peptides with therapeutic applications. It has also been used in the synthesis of peptide-based drugs, such as opioid peptides and peptide hormones.
特性
IUPAC Name |
(2R)-2-(4-chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid;N-cyclohexylcyclohexanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO4.C12H23N/c1-13(2,3)19-12(18)15-10(11(16)17)8-4-6-9(14)7-5-8;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-7,10H,1-3H3,(H,15,18)(H,16,17);11-13H,1-10H2/t10-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKPGICCZOSPDIS-HNCPQSOCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)Cl)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](C1=CC=C(C=C1)Cl)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H39ClN2O4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.0 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-D-Phg(4-Cl)-OH DCHA | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,4'-[[1,1'-Biphenyl]-4,4'-diylbis(2,1-diazenediyl)]bis[N,N-dibutylbenzenamine], 95%](/img/structure/B6286217.png)



![Sodium [(S)-1,2-Diaminopropane-N,N,N',N'-tetraacetato]samarate(III), 90%](/img/structure/B6286248.png)


![Chlorobis(dimethylglyoximato)[4-(dimethylamino)pyridine]cobalt(III), 98%](/img/structure/B6286273.png)




